4-(Trifluoromethyl)cyclohexanol
Overview
Description
4-(Trifluoromethyl)cyclohexanol is an organic compound with the molecular formula C7H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a cyclohexanol ring. This compound is known for its applications in various chemical processes, including its use as a building block in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These compounds are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Biochemical Pathways
It is suggested that benzoylthiophenes, a class of compounds related to 4-(trifluoromethyl)cyclohexanol, are allosteric enhancers of agonist activity at the a1 adenosine receptor .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)cyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of 4-(Trifluoromethyl)cyclohexanone using a suitable catalyst. The reaction typically occurs under mild conditions with hydrogen gas and a metal catalyst such as palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-(Trifluoromethyl)cyclohexanone. This process is scalable and can be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-(Trifluoromethyl)cyclohexanone.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon is commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Trifluoromethyl)cyclohexanone
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexanol derivatives
Scientific Research Applications
4-(Trifluoromethyl)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)cyclohexanone
- 4-(Trifluoromethyl)phenol
- Cyclohexanol
Uniqueness
4-(Trifluoromethyl)cyclohexanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
4-(trifluoromethyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUJYNJEPPWWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952548 | |
Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30129-18-1 | |
Record name | 4-(Trifluoromethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30952548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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